molecular formula C10H6Cl2N2O2 B2670873 4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone CAS No. 336109-39-8

4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone

Cat. No. B2670873
CAS RN: 336109-39-8
M. Wt: 257.07
InChI Key: BCCRCLWNEZWPPW-UHFFFAOYSA-N
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Description

The compound “4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone” is a complex organic molecule that contains a pyridazinone ring. Pyridazinones are a class of organic compounds with a six-membered ring containing two nitrogen atoms. They are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazinone ring, two chlorophenyl groups, and a hydroxy group. The presence of these functional groups would likely confer specific chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyridazinone ring, the chlorophenyl groups, and the hydroxy group could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridazinone ring, the chlorophenyl groups, and the hydroxy group would likely affect its solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial Activity

Pyrazolines, including our compound of interest, have been investigated for their antibacterial properties. Reports suggest that they may inhibit bacterial growth and combat infections caused by various pathogens. For instance, studies have explored their effectiveness against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .

Antifungal Potential

In addition to antibacterial effects, pyrazolines have shown promise as antifungal agents. Researchers have evaluated their ability to combat fungal infections, making them potential candidates for novel antifungal drugs .

Antiparasitic Applications

The compound’s derivatives have been studied for their antiparasitic activity. Investigations into their effects on parasites could lead to the development of therapeutic interventions against parasitic diseases .

Anti-Inflammatory Properties

Pyrazolines, including our compound, exhibit anti-inflammatory effects. These properties are crucial in managing inflammatory conditions and may contribute to drug development in this field .

Antidepressant Potential

Some pyrazolines have been explored for their antidepressant activity. While more research is needed, these compounds hold promise as potential agents for mood disorders .

Anticonvulsant Effects

Certain pyrazolines demonstrate anticonvulsant properties. These compounds may play a role in managing seizures and related neurological disorders .

Antioxidant Activity

Oxidative stress is implicated in various diseases. Pyrazolines, acting as antioxidants, can help counteract free radicals and reactive oxygen species (ROS). Their ability to scavenge these harmful molecules contributes to cellular health .

Antitumor Potential

Researchers have investigated the antitumor effects of pyrazolines. While the exact mechanisms are still under study, these compounds may hold promise in cancer therapy .

  • Ucar, A., Ozmen Ozgun, D., Alak, G., Inci Gul, H., Kocaman, M., Yamalı, C., … Yanık, T. (2021). Biological activities of a newly synthesized pyrazoline derivative. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17–20Read more .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research directions for this compound would likely involve further exploration of its synthesis, characterization, and potential biological activities. This could include studies to optimize its synthesis, investigations of its reactivity, and screening for potential biological activities .

properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)-5-hydroxypyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-6-2-1-3-7(4-6)14-10(16)9(12)8(15)5-13-14/h1-5,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCRCLWNEZWPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone

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